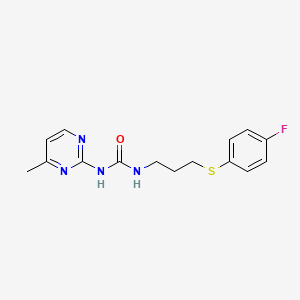
1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
科学的研究の応用
Fluorescent Dyes and Labeling
Urea derivatives have been synthesized and applied in the development of fluorescent dyes. For instance, a study highlighted the successful conversion of a Boranil fluorophore to amide, imine, urea, and thiourea derivatives, which are fluorescent dyes. These derivatives were used in a model labeling experiment with Bovine Serum Albumin (BSA), exhibiting strong luminescence, indicative of their potential in biochemical labeling and imaging applications (Frath et al., 2012).
Antitumor Activity
Some urea derivatives have shown significant antiproliferative activities against human tumor cell lines. A series of 4-anilino-6-phenylpyrimidines containing urea moiety were synthesized, with some compounds demonstrating more effective cytotoxicity than 5-fluorouracil against tested human cancer cell lines. This suggests their potential as candidates for cancer treatment (Shao et al., 2014).
Anion Binding and Selectivity
Research on tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors has shown that these compounds can selectively bind anions through hydrogen-bonding interactions. This property is particularly relevant in the development of sensors and materials for environmental and biological applications, highlighting the versatility of urea derivatives in recognizing and binding specific ions or molecules (Khansari et al., 2015).
Synthesis and Drug Design
Urea derivatives have been utilized in the synthesis of various compounds with potential pharmacological applications. For example, efforts to synthesize inhibitors of the human and murine soluble epoxide hydrolase (sEH) involved the creation of 1,3-disubstituted ureas, indicating the role of urea derivatives in medicinal chemistry and drug design processes (Rose et al., 2010).
特性
IUPAC Name |
1-[3-(4-fluorophenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4OS/c1-11-7-9-17-14(19-11)20-15(21)18-8-2-10-22-13-5-3-12(16)4-6-13/h3-7,9H,2,8,10H2,1H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFFYYAOGQUWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)NCCCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)thio)propyl)-3-(4-methylpyrimidin-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2699928.png)

![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/no-structure.png)
![4-[6-(Pyridin-4-yl)decan-5-yl]pyridine](/img/structure/B2699932.png)
![3-amino-N-[1-(furan-2-yl)ethyl]-3-phenylpropanamide hydrochloride](/img/structure/B2699933.png)
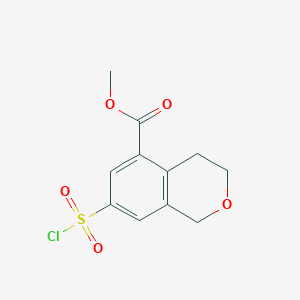
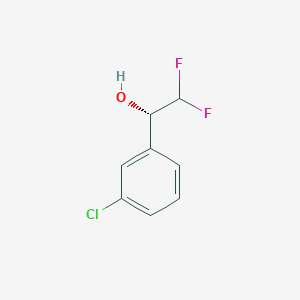
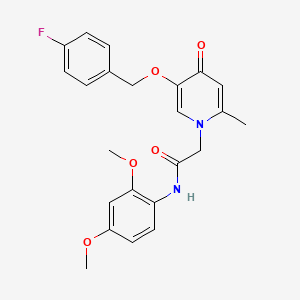
![Boronic acid, B-[3-[[(2-aminophenyl)amino]carbonyl]phenyl]-](/img/structure/B2699941.png)
![Benzo[d]thiazol-2-ylmethyl 4-phenoxybenzoate](/img/structure/B2699942.png)
![6-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2699945.png)
![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2699946.png)
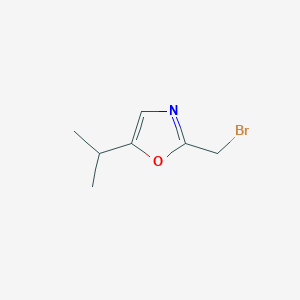
![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2699948.png)